molecular formula C5H5BrOS B1279441 (5-Bromothien-2-yl)methanol CAS No. 79387-71-6

(5-Bromothien-2-yl)methanol

Cat. No. B1279441
CAS RN: 79387-71-6
M. Wt: 193.06 g/mol
InChI Key: DBRSLMCLMMFHEF-UHFFFAOYSA-N
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Description

(5-Bromothien-2-yl)methanol is a chemical compound that is part of the thiophen series, which are heterocyclic compounds containing a sulfur atom. This particular compound is characterized by a bromine atom and a hydroxymethyl group attached to a thiophene ring. The thiophene series is known for its diverse chemical reactivity and is often used in various organic synthesis reactions.

Synthesis Analysis

The synthesis of related brominated thiophen compounds has been explored in the literature. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, a compound with a similar brominated aromatic structure, was achieved through the reaction of 4-bromophenol and benzoyl chloride . Although this does not directly describe the synthesis of (5-Bromothien-2-yl)methanol, it provides insight into the type of reactions that can be used to introduce bromine and hydroxyl functional groups to aromatic systems.

Molecular Structure Analysis

The molecular structure of related brominated compounds has been determined using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone was confirmed to be monoclinic with specific cell dimensions and space group P2(1)/c . This level of structural detail is crucial for understanding the physical properties and reactivity of such compounds. Although the exact structure of (5-Bromothien-2-yl)methanol is not provided, similar analytical techniques would likely be used to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of brominated thiophen compounds has been studied, particularly the kinetics of reactions with substituted anilines. The rate constants for these reactions were measured in methanol, and the sensitivity parameters from Hammett and Bronsted correlations were found to be practically independent of the reactivity of the starting system . This suggests that (5-Bromothien-2-yl)methanol could potentially undergo similar reactions with anilines, providing a pathway for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophen compounds can be inferred from related studies. For instance, the crystallographic data of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone provides information on the density and molecular geometry, which are important for predicting the behavior of the compound under different conditions . The kinetics of reactions with anilines in methanol also give an indication of the solubility and reactivity of such compounds in organic solvents . These properties are essential for the practical application of (5-Bromothien-2-yl)methanol in chemical synthesis.

Scientific Research Applications

Molecular Modeling and Antioxidant Evaluation

A study by Althagafi (2022) explored the synthesis of novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl) ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine using (5-bromothien-2-yl)methanol. Quantum chemical calculations were employed to evaluate the electronic and chemical reactivity of these derivatives. Notably, compounds synthesized demonstrated significant antioxidant activities, with some showing higher activity than others, indicating the potential for (5-bromothien-2-yl)methanol derivatives in antioxidant applications (Althagafi, 2022).

Methanol Utilization in Organic Synthesis

Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and H2 source in organic synthesis. They developed a method for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This approach highlights the versatility of methanol in facilitating various chemical transformations, including the production of pharmaceutical agents (Sarki et al., 2021).

Applications in Biological and Synthetic Membranes

Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics in biological and synthetic membranes. Their findings revealed that methanol significantly influences the mixing and kinetics of lipid transfer and flip-flop in these membranes. This study suggests the potential role of methanol in understanding membrane dynamics and its implications in biological systems (Nguyen et al., 2019).

Synthesis of Biomimetic Chelating Ligands

A study by Gaynor, McIntyre, and Creutz (2023) described the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process. This compound and its derivatives have potential as precursors for biomimetic chelating ligands, highlighting the use of methanol derivatives in complex organic syntheses (Gaynor, McIntyre, & Creutz, 2023).

Safety And Hazards

The safety information for “(5-Bromothien-2-yl)methanol” indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRSLMCLMMFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465749
Record name (5-bromothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothien-2-yl)methanol

CAS RN

79387-71-6
Record name 5-Bromo-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79387-71-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-bromothien-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromothiophen-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TVT Nguyen, YJ Seo - Tetrahedron Letters, 2017 - Elsevier
A novel thiophene attached anthracene (TA) based fluorescent compound was designed and synthesized. The TA showed a high quantum yield (Qy = 0.34) in regard to fluorescence. …
Number of citations: 9 www.sciencedirect.com
MH Yoon, SA DiBenedetto, MT Russell… - Chemistry of …, 2007 - ACS Publications
The generalizable synthesis, comparative molecular physicochemical properties, film microstructures/morphologies, and field-effect transistor (FET) response characteristics of a series …
Number of citations: 121 pubs.acs.org
SA DiBenedetto - 2009 - search.proquest.com
Perfluoroacyl/acyl-derivatized quaterthiophens are developed and synthesized. The frontier molecular orbital energies of these compounds are studied by optical spectroscopy and …
Number of citations: 2 search.proquest.com
MH Yoon - 2006 - search.proquest.com
Two novel classes of organic semiconductors based on perfluoroarene/arene-modified oligothiophenes and perfluoroacyl/acyl-derivatized quaterthiophens are developed. The frontier …
Number of citations: 4 search.proquest.com

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